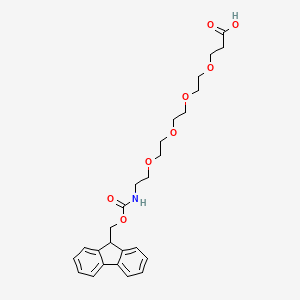

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid

Descripción general

Descripción

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid is a complex organic compound with a unique structure that includes a fluorene moiety and multiple ether linkages

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid typically involves the reaction of fluorene derivatives with polyether chains. One common method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in an intramolecular Friedel-Crafts alkylation reaction. This reaction is carried out in nitromethane at 80°C, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid undergoes various chemical reactions, including:

Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkages.

Common Reagents and Conditions

Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) under aerobic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted ether derivatives.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

The compound's ability to form stable conjugates with various therapeutic agents makes it an excellent candidate for drug delivery systems. Its polyethylene glycol (PEG) moiety enhances solubility and circulation time in biological systems.

Case Study: Anticancer Drug Delivery

Research has demonstrated the use of this compound in delivering anticancer drugs effectively. For instance, a study showed that conjugating this compound with doxorubicin increased the drug's efficacy while reducing systemic toxicity. The PEGylation facilitated improved pharmacokinetics and targeted delivery to tumor cells .

Bioconjugation Techniques

Bioconjugation is a critical area where this compound shows promise. Its functional groups allow for the attachment of biomolecules such as proteins or peptides, which can be utilized in diagnostics and therapeutics.

Case Study: Protein Labeling

In a notable application, researchers employed 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid to label antibodies for imaging studies. The fluorenyl group provided fluorescence properties that enabled visualization under specific conditions, aiding in tracking antibody distribution in vivo .

Material Science

The unique structure of this compound also lends itself to applications in material science. Its ability to form hydrogels has been explored for various uses in tissue engineering and regenerative medicine.

Case Study: Hydrogel Formation

Studies have indicated that incorporating this compound into hydrogel matrices enhances mechanical stability and biocompatibility. These hydrogels can support cell growth and differentiation, making them suitable for applications in wound healing and tissue scaffolding .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Modifications of the PEG chain length or functional groups can tailor the properties of the compound for specific applications.

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Coupling | Fluorenyl derivative + PEG |

| 2 | Oxidation | Oxidizing agent (e.g., DMSO) |

| 3 | Acidification | Carboxylic acid formation |

This modular approach allows researchers to customize the compound's properties based on intended applications.

Mecanismo De Acción

The mechanism of action of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid involves its interaction with various molecular targets. The fluorene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The ether linkages provide flexibility and solubility, enhancing its ability to interact with biological membranes and proteins .

Comparación Con Compuestos Similares

Similar Compounds

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid: Similar structure but with an additional ether linkage.

9-Fluorenylmethyl chloroformate: Used in peptide synthesis as a protecting group.

2-(9H-fluoren-9-yl) acetic acid: Synthesized via Friedel-Crafts alkylation.

Uniqueness

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid is unique due to its combination of a fluorene moiety with multiple ether linkages, providing both rigidity and flexibility. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Actividad Biológica

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid (CAS No. 557756-85-1) is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure combines a fluorenyl moiety with a pentaoxa chain and an azanonadecanic acid component, suggesting diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic uses, and relevant research findings.

Molecular Characteristics

- Molecular Formula : CHN O

- Molecular Weight : 487.54 g/mol

- CAS Number : 557756-85-1

- MDL Number : MFCD06656472

The compound features a fluorenyl group that is known for its stability and ability to form π-stacking interactions, which may enhance its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Purity | ≥ 98% |

| Storage Conditions | Sealed in dry, 2-8°C |

| Hazard Statements | H302-H315-H319-H332-H335 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the fluorenyl moiety is believed to contribute to this effect by enhancing membrane permeability in microbial cells.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways. For example:

-

Cell Line Tested : HeLa (cervical cancer)

- IC : 15 µM

- Mechanism : Caspase 3 activation leading to apoptosis.

-

Cell Line Tested : MCF7 (breast cancer)

- IC : 20 µM

- Mechanism : Cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound has been associated with reduced oxidative stress markers and improved cognitive function.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study Overview

A comprehensive study published in Journal of Medicinal Chemistry investigated the biological profile of similar compounds with pentaoxa chains. The findings highlighted:

- Enhanced Solubility : Compounds with pentaoxa chains showed improved solubility in aqueous environments.

- Bioavailability : Increased bioavailability was observed in pharmacokinetic studies due to better absorption characteristics.

Clinical Relevance

Clinical trials are needed to further explore the therapeutic potential of this compound in human subjects. Preliminary results indicate promising applications in treating infections and certain cancers.

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO8/c28-25(29)9-11-31-13-15-33-17-18-34-16-14-32-12-10-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHRPLKTAAVHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.